1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a benzyl group and a 4-chlorophenylsulfanyl group
Preparation Methods
The synthesis of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-chlorobenzenethiol, and maleic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the desired product.
Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the pyrrole ring. This step may involve the use of catalysts or reagents to promote the cyclization process.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials. It can be incorporated into materials to enhance their mechanical, thermal, or electronic properties.
Biological Research: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies focus on understanding its mechanism of action and its effects on different biological systems.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and chemical synthesis. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-benzyl-3-[(4-fluorophenyl)sulfanyl]-1H-pyrrole-2,5-dione and 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione share structural similarities but differ in their substituents. These differences can lead to variations in their chemical and biological properties.
Uniqueness: The presence of the 4-chlorophenylsulfanyl group in this compound imparts unique properties, such as enhanced reactivity or specific biological activity. This makes it distinct from other compounds with different substituents.
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-6-8-14(9-7-13)22-15-10-16(20)19(17(15)21)11-12-4-2-1-3-5-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRPFCNYONSMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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